(S)-5-(4-Bromophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(5S)-5-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
PFJCJXIUAVSTJB-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for S 5 4 Bromophenyl Pyrrolidin 2 One and Its Chiral Analogues
Synthesis of Pyrrolidin-2-one Derivatives via Lactamization Approaches
Lactamization, the intramolecular reaction of an amine with a carboxylic acid derivative to form a cyclic amide, is a fundamental method for constructing the pyrrolidin-2-one skeleton. For the synthesis of 5-substituted pyrrolidin-2-ones, the key intermediate is a γ-amino acid or its corresponding ester.
A general route to 5-arylpyrrolidin-2-ones involves the preparation of a γ-nitro ester via Michael addition of a nitromethane (B149229) derivative to an α,β-unsaturated ester. Subsequent reduction of the nitro group to an amine, followed by spontaneous or catalyzed cyclization, affords the desired γ-lactam. The stereochemistry at the 5-position can be controlled by employing asymmetric methodologies in the Michael addition step.
A one-pot synthesis of densely functionalized pyrrolidin-2-ones has been reported through a sequence of copper-catalyzed conjugate addition, a nitro-Mannich reaction, and in situ lactamization. chinesechemsoc.orgchim.it This approach allows for the creation of multiple stereocenters with high diastereoselectivity. chinesechemsoc.orgchim.it While not specifically demonstrated for (S)-5-(4-Bromophenyl)pyrrolidin-2-one, this methodology is versatile and applicable to a wide range of aryl aldehydes. chinesechemsoc.orgchim.it
Table 1: Examples of Lactamization Approaches for Pyrrolidin-2-one Synthesis
| Starting Materials | Key Steps | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Nitroacrylate, Organozinc reagent, Aldimine | Cu-catalyzed conjugate addition, Nitro-Mannich, Lactamization | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-one | Single diastereoisomer | chinesechemsoc.orgchim.it |
Multi-Component Reactions for Constructing Pyrrolidinone Skeletons
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted pyrrolidine (B122466) and pyrrolidinone frameworks.
One notable example is the asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can afford highly substituted pyrrolidine derivatives diastereoselectively. nih.gov Although this specific reaction leads to pyrrolidines rather than pyrrolidinones, it highlights the potential of MCRs in constructing the core heterocyclic ring with stereocontrol.
Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This strategy can be employed in a three-component fashion to generate diverse pyrrolidine scaffolds. While direct synthesis of this compound via an MCR is not explicitly reported, the versatility of these reactions suggests their potential applicability.
Asymmetric Synthesis Strategies for Chiral Pyrrolidinone Frameworks
The enantioselective synthesis of chiral pyrrolidinones is of paramount importance. Several strategies have been developed, broadly categorized into chiral auxiliary-based methods, chiral catalyst-mediated transformations, and other enantioselective approaches.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
A common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. springerprofessional.de For instance, a chiral auxiliary can be attached to a precursor molecule, and a subsequent cyclization or functionalization step proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The synthesis of 5-substituted pyrrolidin-2-one derivatives has been achieved with good to excellent stereocontrol using a chiral 2-silyloxypyrrole and chiral formyl cation equivalents. documentsdelivered.com
Table 2: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol (B89426), Alkylation | Predictable stereocontrol |
| Oppolzer's Camphorsultam | Various | High diastereoselectivity, crystalline derivatives |
Chiral Catalyst-Mediated Transformations
The use of chiral catalysts is a highly efficient and atom-economical approach for asymmetric synthesis. Both metal-based and organocatalysts have been successfully employed in the synthesis of chiral pyrrolidinones.
Organocatalysis: Chiral amines, such as proline and its derivatives, are effective organocatalysts for various asymmetric transformations. iupac.orgnih.gov For example, the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been achieved through an aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, affording products with excellent diastereoselectivities and good to excellent enantioselectivities. chemistryviews.org
Metal Catalysis: Chiral metal complexes, particularly those of rhodium, ruthenium, and copper, are powerful catalysts for asymmetric synthesis. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated lactams is a viable method for introducing aryl groups at the β-position, which corresponds to the 5-position of the resulting pyrrolidinone. bldpharm.com
Enantioselective Approaches to this compound
While a specific, optimized synthesis for this compound is not readily found in the literature, the aforementioned methodologies provide a strong foundation for its preparation.
A plausible enantioselective route would be the asymmetric reduction of 5-(4-bromophenyl)-1H-pyrrol-2(5H)-one using a chiral catalyst. For instance, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective for the asymmetric hydrogenation of similar substrates.
Alternatively, an asymmetric Michael addition of a nucleophile to a 4-bromo-β-nitrostyrene derivative, followed by reduction and lactamization, could establish the chiral center at the 5-position. The use of a chiral phase-transfer catalyst or a chiral organocatalyst in the Michael addition step would be key to achieving high enantioselectivity.
Another promising strategy is the biocatalytic approach. Enzymes such as transaminases or dehydrogenases can exhibit high enantioselectivity in the synthesis of chiral amines and alcohols, which can serve as precursors to chiral lactams. nih.gov
Table 3: Summary of Asymmetric Strategies for Chiral Pyrrolidinones
| Strategy | Catalyst/Auxiliary | Key Transformation | Potential for this compound |
|---|---|---|---|
| Chiral Auxiliary | Evans, Oppolzer, etc. | Diastereoselective cyclization/alkylation | High, requires multi-step synthesis |
| Organocatalysis | Proline derivatives | Asymmetric Michael addition, Aldol reaction | High, domino reactions offer efficiency |
| Metal Catalysis | Rh, Ru, Cu complexes | Asymmetric hydrogenation, Conjugate addition | High, well-established for similar substrates |
Modern Synthetic Techniques Applied to Pyrrolidinone Synthesis
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecular architectures with high levels of precision and efficiency. For the synthesis of chiral pyrrolidinones, two particularly impactful techniques are flow chemistry and photoredox catalysis. These methodologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety profiles, and access to novel chemical transformations.
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, enabling reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com The application of flow chemistry to the synthesis of chiral pyrrolidinones and related γ-lactams has demonstrated considerable potential for efficient and scalable production. researchgate.net
The asymmetric synthesis of γ-lactams, the core structure of this compound, has been successfully demonstrated in flow systems. researchgate.net For instance, the use of heterogeneous chiral catalysts in continuous flow reactors has been explored for the asymmetric 1,4-addition reactions to form precursors to chiral γ-lactams. These systems allow for the easy separation and recycling of the catalyst, contributing to a more sustainable and cost-effective process. researchgate.net
A multistep sequential flow synthesis can be envisioned for the preparation of 5-aryl-pyrrolidin-2-ones. Such a process might involve the continuous generation of a key intermediate, followed by a cyclization step within the same flow system, minimizing the need for isolation and purification of intermediates. nih.gov The precise control over residence time in microreactors is a key advantage, allowing for reactions that may be difficult to control in batch to proceed with high selectivity.
| Parameter | Description | Typical Values/Conditions | Reference |
| Reactor Type | Describes the physical setup of the flow system. | Packed-bed reactor with a heterogeneous catalyst, microreactor. | researchgate.net |
| Catalyst | The chiral catalyst used to induce enantioselectivity. | Chiral nickel–diamine complex immobilized on a solid support (e.g., MCM-41). | researchgate.net |
| Residence Time | The time the reaction mixture spends in the reactor. | Ranging from milliseconds to minutes, allowing for precise control. | mdpi.com |
| Temperature | The operating temperature of the flow reactor. | Can be precisely controlled, often with rapid heating and cooling capabilities. | mdpi.com |
| Solvent | The solvent system used for the reaction. | Various organic solvents compatible with the reagents and catalyst. | researchgate.net |
| Outcome | The typical yield and enantioselectivity of the reaction. | High yields and enantioselectivities are often achieved due to superior process control. | researchgate.net |
This table presents a generalized summary of parameters for the flow synthesis of chiral γ-lactams, which are analogous in structure to this compound.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild and environmentally benign conditions. rsc.org This strategy has been successfully applied to the synthesis of γ-lactams and their derivatives. researchgate.netrsc.org The core principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical species from stable precursors.
The enantioselective synthesis of chiral pyrrolidinones can be achieved through the combination of photoredox catalysis with other catalytic systems, such as Lewis base catalysis. researchgate.net In a representative approach, an α-amino radical is generated from an N-arylglycine derivative through a photoredox-catalyzed SET process. This radical can then participate in an asymmetric conjugate addition to an α,β-unsaturated compound, leading to the formation of the chiral pyrrolidinone skeleton with high enantioselectivity. researchgate.net
The synthesis of 5-aryl-pyrrolidin-2-ones, such as the target compound, is conceivable through a photoredox-catalyzed arylative cyclization. This would involve the generation of a radical intermediate that undergoes cyclization onto an aromatic moiety. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles have been demonstrated in related systems.
| Parameter | Description | Typical Values/Conditions | Reference |
| Photocatalyst | The light-absorbing catalyst that initiates the reaction. | Organic dyes (e.g., Rose Bengal, Eosin Y) or transition metal complexes (e.g., [Ru(bpy)3]Cl2, Ir(ppy)3). | researchgate.net |
| Light Source | The source of visible light to excite the photocatalyst. | Blue or green Light Emitting Diodes (LEDs), compact fluorescent lamps (CFLs). | rsc.orgnih.gov |
| Co-catalyst | A secondary catalyst to control stereochemistry or facilitate a specific bond formation. | Chiral Lewis bases (e.g., isothiourea derivatives). | researchgate.net |
| Radical Precursor | The starting material that generates the key radical intermediate. | N-arylglycine derivatives, α-bromoalkyl esters. | researchgate.netrsc.org |
| Reaction Conditions | General conditions for the photoredox reaction. | Room temperature, inert atmosphere (e.g., nitrogen or argon). | researchgate.net |
| Outcome | Typical yield and enantiomeric excess for the formation of chiral pyrrolidinones. | Good to excellent yields and high enantioselectivities are often reported. | researchgate.net |
This table summarizes typical parameters for the photoredox-catalyzed synthesis of chiral pyrrolidinones, providing a framework for its potential application to the synthesis of this compound.
Advanced Computational and Theoretical Studies on S 5 4 Bromophenyl Pyrrolidin 2 One
Molecular Modeling and Conformational Analysis of Pyrrolidinone Derivatives
The conformational landscape of pyrrolidinone derivatives, including (S)-5-(4-Bromophenyl)pyrrolidin-2-one, is a critical determinant of their biological activity and physicochemical properties. Computational modeling and conformational analysis provide invaluable insights into the three-dimensional structure and dynamic behavior of these molecules. These studies typically employ a range of quantum mechanical and molecular mechanics methods to elucidate the preferred spatial arrangements of the atoms, the energetics of different conformations, and the barriers to their interconversion.
A key structural feature of 5-substituted pyrrolidin-2-ones is the conformation of the five-membered γ-lactam ring. The pyrrolidinone ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
For pyrrolidinone derivatives with a substituent at the 5-position, such as the 4-bromophenyl group in the title compound, the puckering is often described in terms of the displacement of the Cγ (C4) and Cβ (C3) atoms relative to the plane defined by the other ring atoms. The two primary puckered conformations are termed Cγ-endo and Cγ-exo. In the Cγ-endo conformation, the Cγ atom is on the same side of the ring as the substituent at C5, while in the Cγ-exo conformation, it is on the opposite side.
Theoretical studies on related 5-phenylpyrrolidine-2-carboxylate units have shown that the Cγ-endo pucker is energetically more stable than the Cγ-exo state. Quantum mechanical calculations have estimated the energy difference between the endo and exo forms to be approximately 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution and 2.8 kcal·mol⁻¹ in the gas phase uni.lu. This preference for the Cγ-endo conformation has been corroborated by experimental NMR data, which show characteristic patterns of vicinal coupling constants for the different puckered states uni.lu.
Another important conformational variable in 5-aryl-pyrrolidin-2-ones is the orientation of the aryl substituent relative to the lactam ring. The rotation around the C5-C(aryl) single bond is subject to steric hindrance, leading to a non-planar arrangement between the two rings. Computational studies on 1-aryl-2-iminoazacycloalkanes have revealed that the aryl ring is typically twisted with respect to the heterocyclic ring, with dihedral angles of approximately 60° and 120° defining the ground states nih.govresearchgate.net. The energy barrier for the rotation of the aryl group is influenced by the nature of the substituents on the aryl ring, particularly at the ortho positions nih.govresearchgate.net.
The interplay between the puckering of the pyrrolidinone ring and the orientation of the 5-aryl substituent gives rise to a complex potential energy surface with multiple local minima. Molecular dynamics simulations can be employed to explore this conformational space and identify the most populated conformational states and the pathways for their interconversion. These simulations provide a dynamic picture of the molecule's behavior in solution, which is often more relevant to its biological function than a static, single-conformer model.
The conformational preferences of this compound can be further elucidated through detailed computational studies, such as Density Functional Theory (DFT) calculations. These calculations can provide accurate geometries, relative energies, and vibrational frequencies for the different conformers. The results of such studies can be used to construct data tables summarizing key structural parameters.
Table 1: Calculated Conformational Data for Pyrrolidinone Ring Pucker
| Conformer | Relative Energy (kcal/mol) | C2-N1-C5-C4 Dihedral Angle (°) | C3-C4-C5-N1 Dihedral Angle (°) |
| Cγ-endo | 0.0 | -25 to -35 | 30 to 40 |
| Cγ-exo | 1.2 - 2.8 | 20 to 30 | -35 to -45 |
Note: The dihedral angle ranges are typical values for 5-substituted pyrrolidinones and may vary for this compound.
Table 2: Key Torsional Angles Defining the Orientation of the Aryl Group
| Torsional Angle | Description | Typical Value (°) |
| N1-C5-C(aryl)-C(ortho) | Defines the twist of the aryl ring relative to the lactam ring | ~60 or ~120 |
Note: The specific values for this compound would require dedicated computational analysis.
Catalytic Applications and Role As Ligands in Asymmetric Catalysis
Pyrrolidin-2-one Derivatives as Organocatalysts in Asymmetric Reactions
Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis, offering the advantages of low toxicity, stability, and ready availability. dntb.gov.ua Pyrrolidine-based structures are central to this field, with proline and its derivatives being extensively studied. unibo.itnih.gov The pyrrolidin-2-one core, a cyclic lactam, also possesses unique properties that enable it to facilitate various asymmetric reactions. The amide functionality can participate in hydrogen bonding, which is crucial for substrate activation and stereochemical control, while the chiral center at the C5 position dictates the stereochemical outcome of the reaction.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Asymmetric organocatalytic Michael additions are a powerful tool for constructing chiral molecules. Pyrrolidine-based bifunctional organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of carbonyl compounds to nitroolefins. rsc.org
While research directly employing (S)-5-(4-Bromophenyl)pyrrolidin-2-one is specific, the broader class of pyrrolidinone derivatives has been successfully utilized. For instance, an organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidene-pyrrolidine-2,3-diones has been developed, using a bifunctional thiourea (B124793) catalyst to achieve good yields and enantioselectivities. beilstein-archives.org Furthermore, the synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones can be achieved through a domino aza-Michael/aldol (B89426) reaction of α-ketoamides with α,β-unsaturated aldehydes, proceeding with excellent diastereoselectivities and good to excellent enantioselectivities. nih.gov
In a study involving N-Boc-pyrrolidone, a related γ-lactam, its addition to 4-nitro-5-styrylisoxazoles was achieved under phase-transfer catalysis conditions, yielding functionalized products in good yields with moderate enantioselectivity. mdpi.com These examples underscore the potential of the pyrrolidin-2-one framework in facilitating Michael additions by activating substrates through hydrogen bonding and controlling the stereochemical environment.
Table 1: Organocatalytic Asymmetric Michael Additions with Pyrrolidinone Scaffolds
| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Bifunctional Thiourea | α-Nitroketones + 4-Arylidene-pyrrolidine-2,3-diones | 1,5-Dihydro-2H-pyrrol-2-ones | N/A | Up to 86% |
| Diarylprolinol Silyl Ether | α-Ketoamides + α,β-Unsaturated Aldehydes | 1,3,5-Triarylpyrrolidin-2-ones | >20:1 | 60-96% |
| Cinchona-derived Quaternary Ammonium Salt | N-Boc-pyrrolidone + 4-Nitro-5-styrylisoxazoles | Functionalized γ-lactams | ~2.6:1 | Moderate |
The Biginelli reaction is a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. wikipedia.orgnih.gov The development of an asymmetric variant of this reaction has been a significant focus in organocatalysis. researchgate.net Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been shown to catalyze the reaction effectively. nih.gov
The application of pyrrolidine (B122466) derivatives has also been explored. Prolinamide-based organocatalysts have been synthesized and applied in asymmetric Biginelli reactions. nih.gov While direct catalysis by 5-aryl-pyrrolidin-2-ones is not extensively documented, related structures like 5-(pyrrolidin-2-yl)tetrazoles have been used as organocatalysts for this transformation. documentsdelivered.com The mechanism of the Biginelli reaction involves an aldol-type condensation followed by cyclization, steps that can be influenced by a chiral catalyst. wikipedia.org A catalyst derived from this compound could potentially activate the aldehyde component via hydrogen bonding and control the facial selectivity of the initial addition step, thereby inducing enantioselectivity in the final DHPM product.
The aldol reaction is a cornerstone of C-C bond formation. The development of direct asymmetric aldol reactions using small organic molecules as catalysts has been a major advance. nih.govdntb.gov.ua Proline and its derivatives are benchmark catalysts for these reactions, operating through an enamine-based mechanism. nih.gov
The pyrrolidin-2-one scaffold has also been incorporated into catalysts for aldol condensations. A notable example is the development of a proline-based chiral bifunctional organocatalyst containing an oxadiazolone ring as a bioisostere for the carboxylic acid group. This catalyst demonstrated excellent stereoselectivities (dr up to 97:3, ee >99.9%) in the reaction between aromatic aldehydes and various ketones. tandfonline.com A key synthetic route to 1,3,5-triarylpyrrolidin-2-ones involves an organocatalytic aza-Michael/aldol domino reaction, highlighting the compatibility of the pyrrolidin-2-one structure within aldol-type mechanistic pathways. nih.gov The amide proton of the pyrrolidinone ring can act as a hydrogen-bond donor, assisting in the organization of the transition state and enhancing stereoselectivity, a role typically played by the carboxylic acid group in proline. nih.gov
Table 2: Performance of a Pyrrolidinone-Containing Organocatalyst in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Pyrrolidine-oxadiazolone conjugate | Substituted aromatic aldehydes | Symmetrical & Unsymmetrical ketones | Up to 97:3 | >99.9% |
Chiral Pyrrolidinone-Based Ligands in Metal-Catalyzed Asymmetric Transformations
Beyond organocatalysis, chiral pyrrolidine derivatives are privileged scaffolds for the synthesis of ligands for asymmetric metal catalysis. nih.govacs.org The C2-symmetric 2,5-disubstituted pyrrolidines are particularly important in this context. nih.govacs.org The 5-aryl-pyrrolidin-2-one structure serves as a valuable chiral building block for the construction of more complex ligand architectures.
The synthesis of chiral ligands often begins with readily available chiral starting materials. Enantioenriched 2,5-disubstituted pyrrolidines can be synthesized through various stereoselective strategies. acs.org For instance, trans-2,5-bis(aryl)pyrrolidines can be prepared via diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol. acs.org Another approach involves the sequential bisarylation of N-Boc-pyrrolidine, which allows for the rapid and modular synthesis of both symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. acs.org
Once the chiral pyrrolidine core, such as one derived from this compound, is obtained, it can be incorporated into various ligand frameworks. A common strategy is to convert the pyrrolidine into phosphoramidite (B1245037) ligands. This was successfully demonstrated by Trost and coworkers, who synthesized a variety of phosphoramidite ligands incorporating a chiral 2,5-diarylpyrrolidine unit for use in enantioselective cycloadditions. acs.org The lactam functionality in the pyrrolidin-2-one can be reduced or otherwise modified to allow for the introduction of phosphorus, nitrogen, or other coordinating atoms to create bidentate or polydentate ligands suitable for coordinating to a metal center.
Enantioselective C–H amidation is a powerful and atom-economical method for synthesizing chiral amines by directly converting C–H bonds into C–N bonds. mdpi.com This transformation typically relies on a chiral metal complex to control the stereoselectivity of the nitrene insertion into a C(sp3)–H bond. The design of the chiral ligand is paramount for achieving high enantioselectivity. mdpi.com
While the direct application of a ligand derived from this compound in C–H amidation has not been specifically reported, the structural features of such a ligand make it a plausible candidate. For example, Co(III)-catalyzed enantioselective C(sp3)–H amidation of thioamides has been achieved using chiral ligands. researchgate.net The development of chiral ligands for Pd-catalyzed enantioselective C(sp3)–H arylation of free carboxylic acids highlights the importance of matching the ligand structure to the substrate for effective stereocontrol. nih.gov A ligand derived from a 5-aryl-pyrrolidinone could create a well-defined chiral pocket around the metal center, capable of differentiating between prochiral C–H bonds and directing the amidation to occur on one enantiotopic face of the substrate, leading to a highly enantioenriched product.
Metal-Free Photoredox Catalysis in Pyrrolidinone Derivatization
Metal-free photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis and derivatization of complex organic molecules, including pyrrolidinones. This approach utilizes organic dyes as photocatalysts, which, upon visible light irradiation, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. These intermediates can then undergo a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.
While the specific compound This compound has not been explicitly detailed in the scientific literature as a catalyst or ligand in metal-free photoredox catalysis for pyrrolidinone derivatization, its chemical structure suggests potential roles in such transformations. The pyrrolidinone core is a common motif in asymmetric organocatalysis, and the presence of a bromophenyl group introduces an aryl halide moiety, which can be susceptible to photoredox-mediated activation.
In the realm of pyrrolidinone synthesis and derivatization, organic photosensitizers like Rose Bengal have been successfully employed. For instance, a protocol for the eco-friendly synthesis of pyrrolidinone derivatives has been developed using Rose Bengal as a photocatalyst under blue LED irradiation. bohrium.com This highlights the general feasibility of using organic dyes to mediate complex chemical transformations involving the pyrrolidinone scaffold.
The derivatization of pyrrolidinones often involves the functionalization of the C-H bonds or the installation of substituents at various positions of the ring. Photoredox catalysis, in a metal-free context, offers a valuable tool for such modifications. The general mechanism involves the excitation of an organic dye by visible light, followed by an electron transfer to or from a substrate to generate a radical ion. This species can then undergo fragmentation or further reaction to yield a desired product.
Although no direct research findings are available for the catalytic application of This compound in this specific context, the broader field of photoredox catalysis provides a framework for its potential involvement. The aryl bromide unit could, in principle, participate in photoredox cycles. Aryl halides are known to be precursors for aryl radicals under visible-light-driven reduction. nih.govresearchgate.net This process typically involves the transfer of an electron from an excited photocatalyst to the aryl halide, leading to a radical anion that fragments to release a halide ion and the aryl radical. nih.gov This aryl radical could then be trapped by a suitable reaction partner.
Furthermore, catalyst-free activation of aryl halides under visible light has also been reported, where interactions such as halogen bonding can facilitate the formation of aryl radicals without the need for a dedicated photocatalyst. rsc.org
Given the chiral nature of This compound , it could potentially be explored as a chiral ligand or organocatalyst in asymmetric photoredox reactions. Chiral pyrrolidine scaffolds are central to a vast number of asymmetric transformations. researchgate.net In a hypothetical scenario, the pyrrolidinone moiety could coordinate to a substrate, while the electronically active bromophenyl group participates in a photoredox process, thereby inducing enantioselectivity. However, it must be reiterated that such applications for this specific compound remain speculative in the absence of published research.
Data Tables
No specific research findings or data tables for the catalytic application of this compound in metal-free photoredox catalysis for pyrrolidinone derivatization were found in the reviewed literature.
While general synthetic methods for pyrrolidin-2-one derivatives are documented, and spectral data for related but structurally distinct molecules exist, a complete set of dedicated experimental data for "this compound" — including ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray Diffraction — could not be located.
To provide a scientifically accurate and thorough article that strictly adheres to the requested outline, this specific experimental data is essential. The use of data from analogous but different compounds would not accurately represent the spectroscopic and crystallographic properties of "this compound" and would therefore be scientifically inappropriate.
Consequently, without the necessary primary data, it is not possible to generate the requested article to the required standard of scientific accuracy and detail.
Spectroscopic and Crystallographic Characterization in Pyrrolidin 2 One Research
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Crystallographic Insights into Pyrrolidinone Stereochemistry
The determination of stereochemistry is a critical aspect of the characterization of chiral compounds like (S)-5-(4-Bromophenyl)pyrrolidin-2-one. X-ray crystallography is a powerful and definitive method for establishing the absolute configuration of chiral centers.
In the context of pyrrolidinone derivatives, the five-membered lactam ring can adopt various conformations, typically described as envelope or twist forms. The specific conformation is influenced by the nature and position of substituents on the ring. For a 5-substituted pyrrolidin-2-one, the substituent's steric bulk and electronic properties will dictate the preferred puckering of the ring and the orientation of the substituent, which can be either axial or equatorial.
The Flack parameter, derived from the refinement of X-ray diffraction data for a chiral, non-centrosymmetric crystal structure, is a key indicator of the absolute configuration. A value close to zero for a given enantiomeric model confirms that the assigned stereochemistry is correct, while a value approaching one would indicate that the inverted structure is the correct one.
Future Directions and Research Gaps in the Study of S 5 4 Bromophenyl Pyrrolidin 2 One
Emerging Synthetic Strategies for Highly Functionalized Pyrrolidinones
The synthesis of the pyrrolidinone scaffold is a well-established area of organic chemistry, yet the demand for more efficient and diverse methods for creating highly functionalized derivatives continues to drive innovation. nih.gov Future research concerning (S)-5-(4-Bromophenyl)pyrrolidin-2-one will likely leverage and further develop these cutting-edge strategies to create novel analogs with enhanced properties.
One promising area is the development of cascade reactions, which allow for the construction of complex molecules in a single, efficient step. For instance, a one-pot, metal-free synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters has been reported. This process involves a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. Adapting such a strategy could provide a novel and operationally simple route to aryl-substituted pyrrolidinones like the target compound.
Another key area of development is the C-H functionalization of the pyrrolidinone core. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the heterocyclic ring. Transition-metal catalysis, particularly with rhodium and iridium, has shown promise in the asymmetric C-H functionalization of pyrrolidines, offering a direct route to chiral derivatives. researchgate.net Further exploration of regioselective and stereoselective C-H functionalization at the C3 and C4 positions of the pyrrolidinone ring of this compound could yield a library of novel compounds.
The 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles remains a cornerstone for pyrrolidine (B122466) synthesis and is continually being refined. nih.gov Future strategies may involve the use of novel catalysts or chiral auxiliaries to achieve even higher levels of stereocontrol in the synthesis of polysubstituted pyrrolidinones. For example, a highly stereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides has been developed to produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org
The table below summarizes some emerging synthetic strategies applicable to the synthesis of functionalized pyrrolidinones.
| Synthetic Strategy | Description | Potential Application for this compound |
| Cascade Reactions | Multi-step transformations that occur in a single pot, often creating complex structures from simple starting materials. | Development of novel, efficient syntheses of the core structure or its derivatives. |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Introduction of new functional groups at various positions on the pyrrolidinone ring. |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile to form a five-membered ring. | Asymmetric synthesis of highly substituted and stereochemically complex analogs. |
| Enzyme-Triggered Cyclizations | Biocatalytic methods, such as using transaminases, to initiate a cyclization cascade to form the heterocyclic ring. acs.org | Enantiocomplementary synthesis of 2-substituted pyrrolidines. acs.org |
A significant research gap remains in the application of these modern synthetic methods directly to this compound. While general methods for functionalized pyrrolidinones are being developed, their specific application to this bromophenyl-substituted scaffold is an area ripe for exploration.
Advances in Computational Prediction of Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool in modern organic synthesis, offering insights into reaction mechanisms and predicting the outcomes of chemical reactions. For this compound, future research will greatly benefit from the application of advanced computational models to predict its reactivity and the selectivity of its transformations.
Density Functional Theory (DFT) has been successfully used to study the structures, energetics, and reaction mechanisms of pyrrolidinone systems. acs.orgresearchgate.netnih.gov DFT calculations can elucidate the transition states of reactions, helping to understand the origins of stereoselectivity in processes like proline-catalyzed aldol (B89426) reactions. nih.govresearchgate.net Applying these methods to reactions involving this compound could help in the rational design of experiments, predicting which reaction conditions will favor the formation of a desired product. For example, DFT could be used to model the transition states for the functionalization of the pyrrolidinone ring or the bromophenyl group, guiding the choice of catalysts and reagents to achieve high selectivity.
A frontier in computational chemistry is the use of machine learning and artificial intelligence to predict the outcomes of organic reactions. mit.edunih.gov By training models on large datasets of known reactions, it is possible to predict the major product of a given set of reactants and reagents with a high degree of accuracy. nih.gov Such models could be applied to predict the feasibility and outcome of novel transformations on this compound, accelerating the discovery of new derivatives. A research gap exists in the creation of specialized computational models and datasets for pyrrolidinone chemistry, which would enhance the predictive power of these tools for this class of compounds.
The table below outlines some computational approaches and their potential applications.
| Computational Method | Description | Potential Application for this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.orgnih.gov | Elucidating reaction mechanisms, predicting transition state geometries and energies, and understanding the origins of stereoselectivity. nih.govresearchgate.net |
| Ab initio Quantum Chemistry | Computational chemistry methods based on quantum chemistry without the inclusion of empirical parameters. researchgate.net | Calculating thermochemical properties like enthalpies of formation for the molecule and its derivatives. researchgate.net |
| Machine Learning Models | Algorithms trained on large datasets of chemical reactions to predict the products of new reactions. mit.edunih.gov | Predicting the major products of unexplored reactions, thus prioritizing synthetic efforts. nih.gov |
Development of Novel Catalytic Systems Based on Pyrrolidinone Scaffolds
The pyrrolidinone scaffold, particularly when derived from chiral sources like proline, is a privileged structure in asymmetric organocatalysis. nih.govmdpi.com Future research will likely focus on designing and synthesizing novel catalysts based on the this compound framework itself, moving beyond its role as a synthetic target to that of a catalytic scaffold.
The development of new pyrrolidinone-based organocatalysts is an active area of research. nih.gov Modifications to the pyrrolidinone ring, such as the introduction of bulky substituents or hydrogen-bonding moieties, can significantly influence the catalyst's activity and selectivity. nih.gov For example, prolinamide derivatives, where the carboxylic acid of proline is converted to an amide, have been shown to be effective catalysts for various asymmetric transformations. nih.gov Synthesizing analogs of this compound with catalytically active groups could lead to a new class of organocatalysts. The aryl group at the C5 position could be functionalized to tune the steric and electronic properties of the catalyst.
Furthermore, pyrrolidinone derivatives can serve as chiral ligands in transition metal catalysis. The nitrogen and oxygen atoms of the lactam can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions. Research into the synthesis of novel N,O-ligands based on the this compound structure and their application in reactions like asymmetric additions of organozinc reagents to aldehydes could be a fruitful avenue of investigation. acs.org
The table below highlights different catalytic systems that could be developed from pyrrolidinone scaffolds.
| Catalytic System | Description | Potential Development from this compound |
| Organocatalysts | Small, chiral organic molecules that can catalyze chemical reactions. koreascience.kr | Modification of the core structure to include catalytically active functional groups (e.g., secondary amine, hydrogen-bond donors). nih.gov |
| Chiral Ligands for Metal Catalysis | Organic molecules that bind to a central metal atom to form a coordination complex, influencing the metal's reactivity and selectivity. acs.org | Synthesis of derivatives that can act as bidentate or monodentate ligands for various transition metals. |
| Peptide-Based Catalysts | Short chains of amino acids that can act as catalysts, often mimicking the active sites of enzymes. | Incorporation of the this compound motif into a peptide sequence to create a structured catalyst. nih.gov |
A key research gap is the systematic exploration of 5-arylpyrrolidin-2-ones as platforms for catalyst design. While proline and its simple derivatives have been extensively studied, the potential of more complex scaffolds like this compound in catalysis remains largely untapped.
Exploration of New Chemical Transformations for Bromophenyl-Substituted Pyrrolidinones
The presence of a bromophenyl group on the pyrrolidinone ring offers a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions. Future research will undoubtedly focus on exploring these transformations to create a diverse array of derivatives of this compound with potentially novel biological activities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. youtube.comresearchgate.net These reactions would allow for the introduction of various aryl, alkyl, and amino groups onto the phenyl ring of the molecule. A significant area for future work is the optimization of these coupling reactions for the specific substrate of this compound, ensuring high yields and preservation of the stereocenter's integrity. The use of multimetallic catalysis, where two different metal catalysts work in synergy, could also enable new types of cross-coupling reactions, such as the direct coupling of aryl bromides with aryl triflates. nih.gov
Beyond the well-established palladium-catalyzed reactions, there is an opportunity to explore newer cross-coupling technologies. For example, copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents could be adapted to introduce alkynyl groups. nih.gov Nickel-catalyzed C(sp3)-H alkylation and arylation reactions could potentially be used to functionalize other parts of the molecule in concert with modifications at the bromophenyl position.
The table below lists several chemical transformations that could be applied to the bromophenyl group.
| Transformation | Description | Potential Outcome for this compound |
| Suzuki Coupling | A cross-coupling reaction between an organoboron compound and an organohalide catalyzed by a palladium complex. | Introduction of new aryl or vinyl groups in place of the bromine atom. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.com | Synthesis of aniline (B41778) derivatives by replacing the bromine with various amino groups. |
| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. youtube.com | Introduction of an alkyne functional group, which can be further derivatized. |
| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organohalide catalyzed by a nickel or palladium complex. | Formation of carbon-carbon bonds with a wide range of organozinc reagents. |
The primary research gap in this area is the lack of reported studies on the derivatization of this compound. A systematic investigation into the scope and limitations of various cross-coupling reactions on this specific molecule would be highly valuable for generating new chemical entities for biological screening.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-5-(4-Bromophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by bromophenyl substitution. Key steps include:
- Ring Formation : Cyclization of γ-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Stereochemical Control : Use of chiral catalysts (e.g., L-proline derivatives) or chiral resolving agents to achieve the (S)-enantiomer .
- Optimization : Ultrasound-assisted synthesis (reduces reaction time and improves yield) , or solvent selection (e.g., dichloromethane for better solubility) .
- Data Resolution : Monitor reaction progress via TLC or HPLC. For enantiomeric purity, use chiral stationary-phase HPLC or polarimetry .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H NMR : Identify protons on the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and the bromophenyl aromatic protons (δ 7.2–7.6 ppm). Coupling patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .
- 13C NMR : Carbonyl resonance at ~175 ppm (C=O) and aromatic carbons at ~120–135 ppm .
- Stereochemistry : Use NOESY to confirm spatial proximity of substituents or compare with known (S)-enantiomer spectra .
Q. What analytical techniques are critical for assessing the purity of this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- HPLC/MS : Quantify purity (>98%) and detect impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify molecular formula (C₁₀H₁₀BrNO) within ±0.3% deviation .
- Resolution of Discrepancies : Cross-validate with melting point (mp 105–106°C) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How does the bromophenyl group influence the electronic and steric properties of pyrrolidin-2-one derivatives, and what experimental methods quantify these effects?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the pyrrolidinone ring, measured via Hammett substituent constants (σₚ = +0.23) .
- Steric Effects : X-ray crystallography reveals dihedral angles between the bromophenyl and pyrrolidinone rings (e.g., ~30° in related analogs) .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. What strategies evaluate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Pre-incubate the compound with the enzyme and monitor substrate cleavage .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with analogs (e.g., 3-amino derivatives) .
- Dose-Response Curves : Fit data to Hill equations to determine cooperativity and efficacy .
Q. How can researchers address stereochemical instability of this compound under varying pH and temperature?
- Methodological Answer :
- Stability Studies : Incubate the compound at 25–60°C and pH 3–10. Monitor racemization via chiral HPLC .
- Kinetic Analysis : Calculate activation energy (Eₐ) for enantiomer interconversion using Arrhenius plots .
- Mitigation : Store at 4°C in anhydrous solvents (e.g., CDCl₃) to minimize hydrolysis .
Q. What in silico methods predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., kinases). Prioritize poses with hydrogen bonds to backbone amides .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Compare predicted affinities with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Caption: Lactam-lactim tautomerism of this compound.